1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)-
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Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanamine group and an iodophenyl group
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,4-triazole-5-methanamine and 4-iodobenzaldehyde.
Condensation Reaction: The 1H-1,2,4-triazole-5-methanamine is reacted with 4-iodobenzaldehyde under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-methanamine, 3-(4-iodophenyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-5-methanamine: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.
3-(4-Bromophenyl)-1H-1,2,4-Triazole-5-methanamine: The bromine atom can influence the compound’s electronic properties and reactivity compared to the iodine atom.
3-(4-Chlorophenyl)-1H-1,2,4-Triazole-5-methanamine: Similar to the bromine derivative, the chlorine atom affects the compound’s properties differently than iodine.
Properties
Molecular Formula |
C9H9IN4 |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
[3-(4-iodophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9IN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
QQOLKCXWKJCFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)I |
Origin of Product |
United States |
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